12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the class of phenanthroline derivatives
Preparation Methods
The synthesis of 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione or dimedone, in butanol . This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of 12-aryl-9,9-dimethyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones with sodium nitrite in acetic acid leads to the formation of 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones . Common reagents used in these reactions include potassium permanganate, sodium nitrite, and acetic acid .
Scientific Research Applications
12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications. Additionally, these compounds are studied for their potential use in materials science, including the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s phenanthroline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes . This property makes it a promising candidate for the development of anticancer agents.
Comparison with Similar Compounds
Similar compounds to 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one include other phenanthroline derivatives, such as 1,10-phenanthroline and 4,7-phenanthroline . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C25H24N2O3/c1-25(2)12-18-24(20(29)13-25)22(14-6-9-19(28)21(11-14)30-3)23-15-5-4-10-26-16(15)7-8-17(23)27-18/h4-11,22,27-28H,12-13H2,1-3H3 |
InChI Key |
YOORQQWKEIUULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC(=C(C=C5)O)OC)C(=O)C1)C |
Origin of Product |
United States |
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